6-bromo-1H-indol-4-amine
Overview
Description
6-Bromo-1H-indol-4-amine is a brominated indole derivative, which is a structural motif found in a variety of natural products and pharmaceutical compounds. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The bromine atom at the 6-position and the amine group at the 4-position on the indole ring are significant for the chemical reactivity and biological activity of these compounds.
Synthesis Analysis
The synthesis of indole derivatives, including those with bromine and amine substituents, can be achieved through various synthetic routes. For instance, the synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines has been reported to proceed via a catalyst-free aza-Michael addition followed by rearomatization . Although this method primarily yields hydroxy indoles, it can be adapted to synthesize amino indoles using a Re2O7 catalyst. Similarly, bromo-substituted pyrido[3',2':4,5]pyrrolo-[1,2-c]pyrimidine and pyrimido[1,6-a]indole methyl carboxylates react with primary amines to form unusual indole derivatives through a cascade reaction involving amine attack, ring opening, and cyclization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was determined using single crystal X-ray diffraction, revealing the three-dimensional arrangement and intermolecular interactions . Such structural studies are crucial for understanding the reactivity and potential biological activity of these compounds.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. The presence of a bromine substituent, for example, can facilitate further functionalization through nucleophilic substitution reactions. The amine group can engage in condensation reactions to form amides or Schiff bases, as seen in the synthesis of substituted benzylidene-(1H-indol-4-yl)-amines . Additionally, the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid demonstrates the regioselective functionalization of bromo indoles, which can be further transformed into amide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-1H-indol-4-amine and related compounds are influenced by the presence of substituents on the indole core. Bromine atoms are heavy and can impact the compound's density and melting point, while the amine group can affect solubility and hydrogen bonding capability. The electronic properties of the indole ring, such as its aromaticity and electron density distribution, are also altered by substitution, which can affect the compound's reactivity and interaction with biological targets.
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, including “6-bromo-1H-indol-4-amine”, are important types of molecules in natural products and drugs. They play a significant role in cell biology .
- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
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Scientific Field: Antiviral Research
- Application : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not provided in the source .
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Scientific Field: Organic Synthesis
- Application : Indole derivatives are used in the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones .
- Methods of Application : The reaction involves a one-pot condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid as a catalyst .
- Results or Outcomes : The outcomes of these applications were not provided in the source .
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Scientific Field: Antiviral Research
- Application : Some indole derivatives, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, have shown inhibitory activity against influenza A .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : This compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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Scientific Field: Material Science
- Application : “6-bromo-1H-indol-4-amine” is used in the production of various materials due to its unique properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not provided in the source .
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Scientific Field: Biochemical Research
- Application : Indole derivatives are known to be involved in a wide range of biochemical processes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not provided in the source .
Safety And Hazards
The safety information for 6-bromo-1H-indol-4-amine includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
6-bromo-1H-indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFZHDLYGMBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441056 | |
Record name | 4-Amino-6-bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indol-4-amine | |
CAS RN |
350800-81-6 | |
Record name | 4-Amino-6-bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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